
1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H13F3N2·HCl. It is known for its unique trifluoromethyl group attached to a piperazine ring, which imparts distinct chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride typically involves the reaction of 1-(1,1,1-Trifluoropropan-2-yl)piperazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve:
Starting Materials: 1-(1,1,1-Trifluoropropan-2-yl)piperazine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to mix the starting materials in precise ratios.
Continuous Flow: Implementing continuous flow techniques to enhance reaction efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing groups.
Reduction Products: Reduced forms with fewer fluorine atoms or altered functional groups.
Aplicaciones Científicas De Investigación
1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the effects of trifluoromethyl groups on biological activity.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Shares the trifluoromethyl group but differs in the presence of a hydrazine moiety.
1-(1,1,1-Trifluoropropan-2-yl)amine hydrochloride: Similar structure but with an amine group instead of a piperazine ring.
Uniqueness: 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H14ClF3N2 |
|---|---|
Peso molecular |
218.65 g/mol |
Nombre IUPAC |
1-(1,1,1-trifluoropropan-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c1-6(7(8,9)10)12-4-2-11-3-5-12;/h6,11H,2-5H2,1H3;1H |
Clave InChI |
HYOHIMYKXDRJCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)N1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
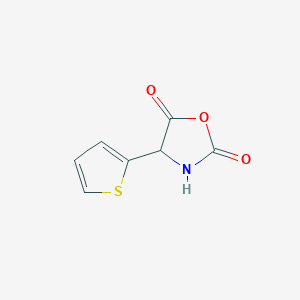
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
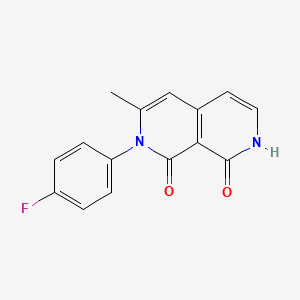
formamide](/img/structure/B11715455.png)
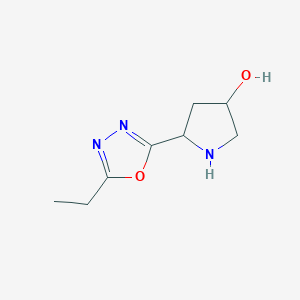
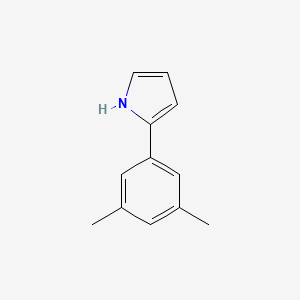
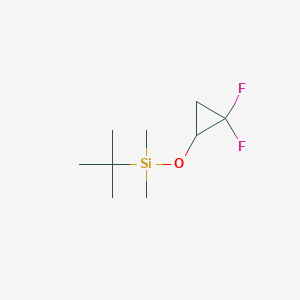

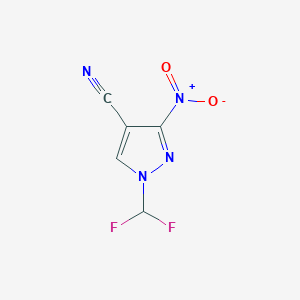

![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
